2,3-Dimethoxypropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxypropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKHNVEEZJRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Mechanistic Investigations
Protonation/Deprotonation Equilibria and Acidity Profiles of Sulfonamide Groups
The sulfonamide group (–SO₂NH₂) is characterized by an acidic proton on the nitrogen atom. The acidity of this proton is influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group (–SO₂–), which stabilizes the resulting conjugate base. In the context of 2,3-Dimethoxypropane-1-sulfonamide, an aliphatic sulfonamide, the pKa of the N-H proton is a key parameter governing its reactivity.
Aliphatic sulfonamides are generally considered weak acids. nih.gov For instance, a computational study on various biologically active sulfonamides calculated pKa values ranging from 5.9 to 12.6. nih.gov The acidity of the sulfonamide NH can be significantly influenced by the substituents on the sulfur and nitrogen atoms. Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups have the opposite effect. nih.gov
The protonation of the sulfonamide group is also a critical aspect of its reactivity. While the nitrogen atom is the site of deprotonation, protonation can occur at either the nitrogen or one of the sulfonyl oxygen atoms. In the gas phase, the sulfonamide NH₂ group has been identified as the protonation site for simple sulfonamides like sulfanilamide. researchgate.net For aliphatic sulfonamides, NMR studies in strong acids like fluorosulfuric acid suggest that protonation also occurs on the nitrogen atom. acs.org However, the basicity of the sulfonamide nitrogen is significantly suppressed due to the delocalization of the nitrogen lone pair into the S-N bond, which has considerable double bond character. acs.orgreddit.com This makes sulfonamides much weaker bases than corresponding amines. The pKa of the conjugate acid of N,N-dimethylmethanesulfonamide, for example, has been estimated to be as low as -7.2, highlighting the very low basicity of the nitrogen atom in aliphatic sulfonamides. acs.org
Table 1: Comparative pKa Values of Representative Sulfonamides and Related Compounds
| Compound Name | Functional Group | pKa | Reference |
| Methanesulfonic acid | Sulfonic Acid | -1.9 | wikipedia.org |
| Acetic acid | Carboxylic Acid | 4.76 | wikipedia.org |
| Acetazolamide | Aromatic Sulfonamide | 7.2 | nih.gov |
| N,N-Dimethylmethanesulfonamide (conjugate acid) | Aliphatic Sulfonamide | ~ -7.2 | acs.org |
| Sulfanilamide | Aromatic Sulfonamide | 10.43 | nih.gov |
This table provides context for the expected acidity and basicity of the sulfonamide group in this compound.
Electrophilic and Nucleophilic Activation Modes of the Sulfonamide Moiety
The sulfonamide moiety in this compound can be activated to participate in both electrophilic and nucleophilic reactions.
Nucleophilic Activation: The nitrogen atom of the primary sulfonamide, with its lone pair of electrons, can act as a nucleophile. This is particularly evident in reactions such as N-alkylation and N-acylation. A notable example of nucleophilic activation is the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes. In this reaction, the sulfonamide nitrogen attacks the carbonyl carbon of the aldehyde. rsc.orgrsc.orgresearchgate.net
Electrophilic Activation: The sulfonyl group (–SO₂–) is strongly electron-withdrawing. This property can activate adjacent positions towards nucleophilic attack. For instance, in aryl sulfonamides, the sulfonyl group can activate ortho and para positions on the aromatic ring for nucleophilic aromatic substitution. researchgate.net While this compound is an aliphatic sulfonamide, the electrophilic character of the sulfur atom makes it susceptible to nucleophilic attack, leading to cleavage of the S-N or S-C bond under certain conditions.
Table 2: Examples of Electrophilic and Nucleophilic Activation of Sulfonamides
| Reaction Type | Role of Sulfonamide | Reactant | Product Type | Reference |
| Oxidative N-functionalization | Nucleophile | Aliphatic Aldehyde | α-Sulfonamido acetal | rsc.orgrsc.org |
| N-Alkylation | Nucleophile | Alkyl Halide | N-Alkylsulfonamide | acs.org |
| Nucleophilic Aromatic Substitution (on adjacent ring) | Activating Group | Phenoxide | Poly(aryl ether sulfonamide) | researchgate.net |
Investigation of Cleavage Reactions and Bond Redistributions
Sulfonamides are generally considered to be hydrolytically stable, particularly under neutral and alkaline conditions. nih.govresearchgate.net However, under acidic conditions, they can undergo hydrolytic cleavage. nih.gov The primary pathway for the abiotic degradation of many sulfonamides is the hydrolysis of the sulfur-nitrogen (S-N) bond. nih.gov This cleavage results in the formation of the corresponding sulfonic acid and amine.
For this compound, hydrolytic degradation under acidic conditions would be expected to yield 2,3-dimethoxypropane-1-sulfonic acid and ammonia (B1221849). The rate of this hydrolysis is generally slow under typical environmental conditions. nih.govresearchgate.net Studies on a range of sulfonamides have shown that many have half-lives of over a year at 25°C across a pH range of 4 to 9. nih.gov
The stability of the S-N bond is a key feature of sulfonamides and contributes to their persistence in certain environments. However, the presence of specific catalytic species, such as ceria nanostructures, has been shown to promote the hydrolytic cleavage of sulfonamides even under ambient conditions. acs.org
The 2,3-dimethoxypropane backbone of the target molecule contains two ether linkages. Ether bonds are generally stable but can be cleaved under strongly acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. wikipedia.orgchemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com The mechanism of ether cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgchemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.com
For this compound, the ether carbons are secondary. Cleavage of secondary ethers can proceed through a mixture of Sₙ1 and Sₙ2 pathways. masterorganicchemistry.com
Sₙ2 Mechanism: In this pathway, a strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A nucleophile (e.g., I⁻ or Br⁻) then attacks the less sterically hindered carbon atom, displacing the alcohol. chemistrysteps.comlibretexts.org
Sₙ1 Mechanism: This mechanism is favored if a stable carbocation can be formed. Protonation of the ether oxygen is followed by the departure of the alcohol leaving group to form a secondary carbocation. This carbocation is then attacked by the nucleophile. chemistrysteps.comlibretexts.org
Cleavage of the ether bonds in this compound with a reagent like hydroiodic acid (HI) would likely lead to the formation of iodo-substituted propanol (B110389) derivatives and ultimately, diiodopropane, along with the sulfonamide portion of the molecule. The exact products would depend on the reaction conditions and the relative rates of the Sₙ1 and Sₙ2 pathways.
Table 3: General Mechanisms of Acid-Catalyzed Ether Cleavage
| Mechanism | Substrate Preference | Key Intermediate | Products |
| Sₙ2 | Primary or methyl ethers | Protonated ether | Alkyl halide and alcohol |
| Sₙ1 | Tertiary, benzylic, or allylic ethers | Carbocation | Alkyl halide and alcohol |
Oxidative N-Functionalization and Reactivity of Sulfonamides with Carbonyl Compounds
A significant area of research in sulfonamide chemistry is their N-functionalization. rsc.orgrsc.orgresearchgate.net Primary sulfonamides, such as this compound, can undergo oxidative N-functionalization in the presence of aliphatic aldehydes. This reaction provides a direct method for forming a C-N bond. rsc.orgrsc.orgresearchgate.net
A green and efficient method for this transformation involves a catalytic system of sodium iodide and sodium percarbonate. rsc.orgrsc.org The proposed mechanism begins with the oxidation of iodide to hypoiodite, which then oxidizes the sulfonamide to an active N-iodo intermediate. This intermediate reacts with the aldehyde to form a sulfonimide, which is then attacked by a nucleophile (e.g., methanol (B129727) from the solvent) to yield an α-sulfonamido acetal. rsc.org
The reaction of sulfonamides with carbonyl compounds is not limited to aldehydes. Condensation reactions with various carbonyl compounds can lead to the formation of N-sulfonyl imines (Schiff bases). researchgate.net These imines are versatile intermediates in organic synthesis.
Table 4: Scope of Oxidative N-Functionalization of Primary Sulfonamides with Aldehydes
| Aldehyde | Product Yield (%) | Reference |
| Isovaleraldehyde | 93 | rsc.org |
| Heptanal | 89 | rsc.org |
| Cyclohexanecarboxaldehyde | 85 | rsc.org |
| Benzaldehyde | 78 | rsc.org |
This table illustrates the general applicability of the oxidative N-functionalization reaction to various aldehydes.
Reactivity of Unsaturated Sulfonamides in Cycloaddition and Addition-Elimination Processes
Cycloaddition Reactions: Unsaturated sulfonamides can act as dienophiles or dipolarophiles in cycloaddition reactions. For example, α,β-unsaturated sultams (cyclic sulfonamides) readily undergo [3+2] cycloaddition reactions with nitrones, nitrile oxides, and azomethine ylides to form fused heterocyclic systems. nih.govnih.gov These reactions often proceed with high regio- and stereoselectivity. Similarly, N-sulfonylimines can participate in dearomative [4+2]-cycloaddition reactions. nih.gov The electron-withdrawing sulfonyl group activates the double or triple bond towards cycloaddition. libretexts.orgyoutube.com
Addition-Elimination Reactions: Unsaturated sulfonamides can also undergo addition-elimination reactions. A common sequence involves the addition of a nucleophile to the double or triple bond, followed by the elimination of a leaving group. Radical cyclizations of N-alkenylsulfonamides (ene sulfonamides) can proceed via an initial radical addition to the double bond, followed by the β-elimination of a sulfonyl radical to form an imine. nih.gov This represents an addition-elimination sequence where the sulfonyl group itself is ultimately eliminated.
Table 5: Types of Reactions of Unsaturated Sulfonamides
| Reaction Type | Role of Unsaturated Sulfonamide | Reactant | Product Type |
| [3+2] Cycloaddition | Dipolarophile | Nitrone | Fused isoxazolidine |
| [4+2] Cycloaddition | Dienophile/Dienyl component | Alkene/Diene | Fused six-membered ring |
| Radical Cyclization-Elimination | Radical acceptor | Radical initiator/precursor | Cyclic imine |
Spectroscopic Elucidation and Rigorous Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within a molecule.
The structural framework of 2,3-Dimethoxypropane-1-sulfonamide is definitively mapped out by ¹H and ¹³C NMR spectroscopy. While ¹⁹F NMR is a powerful tool for fluorine-containing compounds, it is not applicable to the title compound, which lacks fluorine atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for the protons in this compound are expected in the aliphatic region. The protons of the sulfonamide (SO₂NH₂) group typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally found downfield. The methoxy (B1213986) groups (-OCH₃) would present as sharp singlets. The protons on the propane (B168953) backbone would appear as multiplets due to spin-spin coupling with adjacent protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|---|
| C1-H₂ | ~3.1 - 3.3 | m | ~50 - 55 |
| C2-H | ~3.5 - 3.7 | m | ~78 - 82 |
| C3-H₂ | ~3.4 - 3.6 | m | ~75 - 79 |
| C2-OCH₃ | ~3.35 | s | ~58 - 60 |
| C3-OCH₃ | ~3.30 | s | ~57 - 59 |
| NH₂ | ~5.0 - 7.0 (solvent dependent) | br s | N/A |
To unambiguously assign the proton and carbon signals and to probe the through-bond and through-space correlations, advanced 2D NMR experiments are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons, confirming the connectivity of the C1-C2-C3 propane backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial in confirming the assignment of the methoxy groups to their respective positions (C2 and C3) and the attachment of the sulfonamide group to C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the flexible dimethoxypropyl chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Vibrations
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and ether functional groups. The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and easily identifiable, occurring around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-O-C stretching of the methoxy groups will produce strong bands in the 1150-1085 cm⁻¹ region. libretexts.orgresearchgate.netlibretexts.orgorgchemboulder.compressbooks.pub
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar S=O and N-H bonds give strong IR signals, the less polar C-C and C-H bonds often produce stronger signals in the Raman spectrum, providing a more complete picture of the vibrational framework.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹, IR) | Intensity |
|---|---|---|---|
| N-H stretch | -NH₂ | 3400 - 3200 (two bands) | Medium |
| C-H stretch | Aliphatic | 3000 - 2850 | Medium-Strong |
| S=O asymmetric stretch | -SO₂- | 1350 - 1300 | Strong |
| S=O symmetric stretch | -SO₂- | 1160 - 1140 | Strong |
| C-O-C stretch | Ether | 1150 - 1085 | Strong |
| S-N stretch | -SO₂N- | ~950 | Medium |
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would elucidate the conformation of the flexible alkyl chain and the geometry of the sulfonamide group.
The geometric parameters of the sulfonamide group are generally consistent across different molecules. nih.gov The S=O and S-N bond lengths are expected to be in the range of 1.42-1.45 Å and 1.61-1.63 Å, respectively. nih.gov The O-S-O bond angle is typically around 118-120°. nih.gov A key feature of sulfonamide crystal structures is the formation of intermolecular hydrogen bonds involving the NH₂ protons and the sulfonyl oxygen atoms, often leading to the formation of dimers or extended chain motifs. nih.govscribd.com
Table 3: Predicted X-ray Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| S=O bond length | 1.42 - 1.45 Å |
| S-N bond length | 1.61 - 1.63 Å |
| S-C bond length | 1.76 - 1.78 Å |
| O-S-O bond angle | 118 - 120° |
| N-S-C bond angle | 107 - 109° |
| Supramolecular Interactions | N-H···O=S hydrogen bonds |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion ([M]+ or [M+H]+), allowing for the calculation of the elemental formula (C₅H₁₃NO₄S) with high confidence.
Fragmentation Analysis: The fragmentation of this compound under techniques like electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways. A common fragmentation for sulfonamides is the loss of SO₂ (64 Da). nih.gov Cleavage of the C-S bond would also be expected. The dimethoxypropyl chain would likely fragment via α-cleavage at the ether linkages, leading to the loss of methoxy radicals (-OCH₃) or larger fragments. youtube.comscribd.comyoutube.comwhitman.edu
Table 4: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 183 | [C₅H₁₃NO₄S]⁺ | Molecular Ion (M⁺) |
| 168 | [M - CH₃]⁺ | Loss of a methyl radical |
| 152 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 119 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 104 | [C₄H₁₀O₂S]⁺ | Cleavage of C-C bond |
| 88 | [C₄H₈O₂]⁺ | α-cleavage and rearrangement |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. This technique is most informative for compounds containing chromophores, such as conjugated π-systems or aromatic rings. Since this compound is a saturated, non-aromatic compound, it lacks a significant chromophore. Therefore, it is not expected to show any strong absorption in the standard UV-Vis region (200-800 nm). Any weak absorption observed would likely be end-absorption at the lower wavelength limit of the spectrophotometer, corresponding to σ → σ* or n → σ* transitions, which are generally of little diagnostic value for this class of compound. researchgate.netacs.orgmdpi.comacs.org
Computational and Quantum Chemical Analyses
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energy Landscapes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For a molecule like 2,3-Dimethoxypropane-1-sulfonamide, DFT calculations would be invaluable. The process would typically begin with the construction of an initial 3D model of the molecule. This model would then be subjected to geometry optimization using a chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) to find the lowest energy conformation of the molecule. mdpi.comindexcopernicus.comresearchgate.net
The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. Further calculations could then explore the molecule's energy landscape, identifying different stable conformers and the transition states that connect them. This analysis would be crucial for understanding the molecule's flexibility and preferred spatial arrangement. Although no specific data exists for this compound, studies on other sulfonamides have successfully used DFT to elucidate their structural and electronic properties. researchgate.netcore.ac.uk
Computational Prediction of Physicochemical Parameters
The sulfonamide group (-SO₂NH₂) in this compound contains an acidic proton. Theoretical methods can be employed to predict the pKa value of this proton, which is a measure of its acidity in a given solvent. Computational approaches, often in combination with a continuum solvation model (like PCM or SMD), can calculate the Gibbs free energy change associated with the deprotonation of the sulfonamide. This information is vital for understanding the molecule's behavior in different chemical environments and its potential for forming hydrogen bonds. While no specific pKa predictions are available for this compound, the methodologies are well-documented for other organic molecules.
Computational chemistry can also be used to study the thermodynamics and kinetics of potential chemical reactions involving this compound. For instance, the hydrolysis of the sulfonamide bond or reactions at the methoxy (B1213986) groups could be investigated. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and rate constants. Such studies would provide insights into the molecule's stability and reactivity. For example, the acid-catalyzed hydrolysis of 2,2-dimethoxypropane (B42991) is a known reaction that can be studied to understand the reactivity of the dimethoxypropane moiety. wikipedia.org
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties, which are essential for the characterization of new compounds.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. mdpi.com These theoretical shifts, when compared to experimental data, can help confirm the structure of the synthesized compound.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes (stretching, bending) of the different functional groups present in this compound, such as the S=O, C-O, and N-H bonds.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netcore.ac.uk These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing information about the molecule's chromophores.
While no such predicted spectra are available for this compound, the table below illustrates the kind of data that could be generated from these computational methods.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Computational Method |
| ¹H NMR Chemical Shift (NH) | 7.5 ppm | GIAO-DFT |
| ¹³C NMR Chemical Shift (CH-SO₂) | 60 ppm | GIAO-DFT |
| IR Frequency (S=O stretch) | 1350, 1160 cm⁻¹ | DFT (B3LYP/6-31G*) |
| UV-Vis λmax | 230 nm | TD-DFT |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Molecular Electrostatic Potential (MESP) Mapping and Electron Density Distribution Analysis
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution in a molecule. indexcopernicus.comresearchgate.net It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MESP map would likely show negative potential around the oxygen atoms of the sulfonamide and methoxy groups, and positive potential near the sulfonamide proton. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack.
Conformational Space Exploration and Tautomeric Equilibrium Investigations
Furthermore, while less common for this specific structure, some sulfonamides can exhibit tautomerism. Computational methods can be used to investigate the relative energies of different tautomers to determine the most stable form under various conditions. For this compound, this would likely be a minor consideration but could be formally investigated.
While this compound remains uncharacterized from a computational standpoint, the theoretical tools to perform such an analysis are readily available and have been extensively applied to similar molecules. Future research in this area would provide valuable insights into the structural, electronic, and reactive properties of this compound, paving the way for its potential applications.
Applications in Advanced Organic Synthesis, Catalysis, and Supramolecular Chemistry
Utility of 2,3-Dimethoxypropane-1-sulfonamide as a Versatile Synthetic Building BlockAlthough listed by chemical suppliers as a synthetic building block, detailed research findings or extensive examples of its utility in the synthesis of complex target molecules are not described in published studies. Its potential as a versatile reagent in organic synthesis remains largely unexplored and undocumented.
Due to the lack of available data, a comprehensive and scientifically detailed article on these specific applications of this compound cannot be produced at this time. The compound represents an area of chemistry that is yet to be thoroughly investigated, and future research will be necessary to uncover its potential roles in advanced chemical applications.
Future Research Trajectories and Methodological Advancements
Development of Green and Sustainable Synthetic Methodologies for Sulfonamide Derivatives
The synthesis of sulfonamides traditionally involves reagents like sulfonyl chlorides, which can be harsh and environmentally taxing. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes. For a target like 2,3-dimethoxypropane-1-sulfonamide, this involves moving away from conventional methods toward more benign alternatives.
Key research directions include:
Water as a Solvent: Utilizing water as a solvent for the reaction of amines and sulfonyl chlorides under dynamic pH control can eliminate the need for organic solvents and bases. rsc.org This approach has proven effective for various sulfonamides, achieving excellent yields and purity with simple filtration workups. rsc.org
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to synthesis. For instance, the electrochemical oxidation of phenylhydrazine (B124118) derivatives in the presence of arylsulfinic acids has been used to produce new sulfonamide derivatives in an aqueous/ethanol mixture, avoiding toxic reagents. researchgate.net A similar strategy could be adapted for aliphatic sulfonamides.
Catalyst-Free and Solvent-Free Reactions: The reaction of sulfonyl chlorides with silanes has been shown to produce sulfonamides in high yield without any solvent, generating only trimethylsilyl (B98337) chloride as a recyclable byproduct. sci-hub.se
Deep Eutectic Solvents (DES): A novel sustainable method uses a copper-catalyzed process in a Deep Eutectic Solvent, starting from triarylbismuthines, nitro compounds, and sodium metabisulfite. researchgate.net This one-pot method is highly atom-economical and avoids volatile organic compounds. researchgate.net
Table 1: Comparison of Green Synthesis Strategies for Sulfonamides
| Methodology | Key Features | Typical Solvent/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Dynamic pH control, equimolar reagents | Water, room temperature | Eliminates organic solvents and bases, simple work-up | rsc.org |
| Electrochemical Synthesis | Constant current, air-assisted oxidation | Water/Ethanol | Avoids toxic reagents, high yields | researchgate.net |
| Solvent-Free Synthesis | Reaction with silanes | No solvent, distillation for byproduct removal | High yield, recyclable byproduct, no solvent waste | sci-hub.se |
| Deep Eutectic Solvents | Copper-catalysis, multicomponent reaction | Choline chloride/urea (DES) | High atom economy, avoids VOCs, recyclable catalyst system | researchgate.net |
Exploration of Novel Reactivity and Cascade Transformations involving the this compound Scaffold
The this compound scaffold is ripe for the exploration of novel reactivity patterns and cascade transformations, which allow for the construction of complex molecular architectures in a single step.
Future research should investigate:
Radical Cascade Reactions: Electrooxidative radical cascade cyclization of 1,6-enynes with sulfonamides has been used to create complex bridged and fused ring systems containing 7- and 9-membered rings. rsc.orgresearchgate.net Applying this to derivatives of this compound could generate novel heterocyclic structures. This method is notable for being metal-free and chemical oxidant-free. rsc.orgresearchgate.net
Photocatalytic Functionalization: Sulfonamides can be converted into valuable sulfonyl radical intermediates via metal-free photocatalysis. nih.govacs.org These intermediates can then be combined with various alkene fragments, allowing for late-stage functionalization. nih.govacs.org This strategy could be used to append new functional groups to the this compound core.
Cascade Synthesis from Polychloroethyl-Sulfonamides: A novel regiospecific cascade synthesis transforms N-(2-polychloroethyl)sulfonamides into a variety of cyclic or open-chain derivatives through intermediates like chloroaziridines. nih.gov This demonstrates how complex transformations can be triggered from simple starting materials, a principle applicable to derivatives of the title compound.
Integration of In Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation
Understanding reaction mechanisms is crucial for optimizing conditions and discovering new transformations. The integration of in situ spectroscopic techniques allows for real-time monitoring of reacting species, providing deep mechanistic insights. For reactions involving this compound, techniques like in situ FTIR, NMR, and Raman spectroscopy could be employed to:
Identify and characterize transient intermediates.
Determine reaction kinetics and activation barriers.
Elucidate the role of catalysts and additives in real-time.
Research groups are increasingly using a range of optical and spectroscopic techniques to study new synthetic transformations in depth, moving beyond simple starting-point and end-point analysis. rsc.org This approach is particularly valuable for complex cascade reactions where multiple intermediates may be involved. rsc.orgresearchgate.net
Advanced Computational Design and Predictive Modeling for Novel Sulfonamide Structures and Functions
Computational chemistry offers powerful tools for designing new molecules and predicting their properties before their synthesis, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the properties and activities of new chemical compounds. researchgate.net For sulfonamides, QSAR has been used to model dependencies between structure and properties, and to classify them into prognostic groups. researchgate.netnih.gov A QSAR model could be developed for derivatives of this compound to predict their potential functions.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For new sulfonamide derivatives, docking can estimate binding affinity against biological or synthetic targets. nih.govnih.gov
Density Functional Theory (DFT): DFT calculations are used to predict optimized molecular structures, spectroscopic data (e.g., NMR, IR), and electronic properties like HOMO-LUMO energy gaps, which relate to a molecule's reactivity and stability. mdpi.com
Table 2: Application of Computational Methods in Sulfonamide Research
| Computational Method | Application | Predicted Parameters | Potential for this compound | Reference |
|---|---|---|---|---|
| QSAR | Predict biological activity or chemical properties | Efficacy, mechanism of action, physical properties | Design of derivatives with targeted functions | researchgate.netnih.gov |
| Molecular Docking | Simulate binding to a receptor/target | Binding energy, interaction modes, binding affinity | Screening for potential applications in recognition or catalysis | nih.govnih.gov |
| DFT | Calculate electronic structure and geometry | Optimized geometry, spectroscopic signatures, HOMO-LUMO gap, electrostatic potential | Predicting reactivity, stability, and spectroscopic properties | mdpi.com |
| ADME Prediction | Predict drug-likeness | Absorption, Distribution, Metabolism, Excretion | Assessing suitability for biological applications (if pursued) | researchgate.net |
Expansion of Sulfonamide Utility in Emerging Catalytic Systems and Material Science Beyond Life Sciences
While sulfonamides are famous for their roles in life sciences, their unique chemical properties make them attractive for applications in catalysis and material science.
Catalysis: The sulfonamide moiety can act as a ligand for transition metals. Photosensitized nickel catalysis has been developed for C-N bond formation between sulfonamides and aryl halides, a process that could be adapted for creating novel materials or catalysts. princeton.edu Furthermore, sulfonamide-containing structures have been explored in phase-transfer catalysis (PTC), where they can shuttle reactants between immiscible phases to accelerate reactions, a concept with potential in industrial chemical processes like oxidative desulfurization. mdpi.com
Material Science: The incorporation of the this compound unit into polymers could impart specific properties. For example, sulfonamide-containing hydrogels could be designed for controlled release or as smart materials that respond to stimuli. The development of highly porous hydrogels for loading active compounds has been demonstrated with other polymers. chemmethod.com The ability of sulfonamides to participate in hydrogen bonding makes them excellent candidates for building ordered polymeric or crystalline structures.
Rational Design of Tailored Supramolecular Assemblies for Non-Biological Recognition and Sensing Applications
Supramolecular chemistry involves the design of complex assemblies held together by non-covalent interactions. The sulfonamide group is an excellent hydrogen bond donor and acceptor, making it a valuable building block for creating such assemblies.
Crystal Engineering: The predictable hydrogen bonding of the sulfonamide group can be used to engineer specific crystal packing and create materials with desired properties. Studies on sulfonamide-substituted silatranes show the formation of complex cyclic dimers in the crystal lattice through intermolecular hydrogen bonds. mdpi.comnih.gov Similar principles could be applied to this compound to create novel crystalline solids.
Non-Biological Sensing: Supramolecular assemblies based on sulfonamides can be designed to recognize and sense specific non-biological analytes. For example, electrochemical sensors modified with specific nanoparticles have been developed for the detection of sulfonamides. nih.gov In a reverse application, a supramolecular host containing the this compound moiety could be designed to selectively bind and sense small molecules or ions for environmental or industrial monitoring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dimethoxypropane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A method analogous to Example 381 in EP 4374877 A2 involves reacting a bromoethyl intermediate (e.g., 7-[[4-(2-bromoethoxy)phenyl]methyl] derivatives) with a sulfonic acid precursor (e.g., (R)-2-amino-3-methoxy-3-oxopropane-1-sulfonic acid hydrochloride) under basic conditions (e.g., NaHCO₃ in DMF). Optimization includes:
- Temperature control (0–5°C for exothermic steps).
- Anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis.
- Catalysts like DMAP to enhance coupling efficiency.
Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups.
- HPLC-UV : C18 column with 0.1% TFA in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min) for purity assessment (>99%).
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 228.1). Impurity profiling follows USP guidelines using spiked standards (e.g., 0.1% dimethoxyethane) and gradient elution .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should:
- Use buffered solutions (pH 1–13) incubated at 25°C/40°C for 24–72 hours.
- Monitor degradation via HPLC (peak area reduction) and LC-MS for byproducts (e.g., sulfonic acid derivatives).
- Include antioxidants (e.g., 0.01% BHT) in storage buffers to mitigate oxidation. Stability thresholds: <5% degradation at 25°C/pH 7.4 over 30 days .
Advanced Research Questions
Q. What role does this compound play in modulating enzyme activity, and how can its binding mechanisms be elucidated?
- Methodological Answer : As a sulfonamide derivative, it may inhibit carbonic anhydrase or proteases. To study interactions:
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip; measure binding kinetics (KD, kon/koff) at varying compound concentrations (1–100 µM).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) in Tris buffer (pH 7.5).
- X-ray Crystallography : Co-crystallize with the enzyme (e.g., 2.0 Å resolution) to identify hydrogen bonds with active-site residues .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from batch variability or assay conditions. Mitigation strategies:
- Replicate Experiments : Standardize conditions (pH 7.4 buffer, 37°C, 1% DMSO).
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorogenic substrates) with SPR binding data.
- Impurity Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., 3-methoxypropane-1-sulfonic acid) that may skew results. Adjust synthetic protocols to minimize batch variability .
Q. What strategies are effective for detecting and quantifying trace impurities in this compound batches?
- Methodological Answer : Follow USP impurity guidelines:
- HPLC-DAD : Use a C8 column (4.6 × 250 mm) with 0.1% phosphoric acid/acetonitrile gradient. Detect impurities at 210 nm.
- GC-MS : Identify volatile byproducts (e.g., dimethoxyethane) with a DB-5 column (30 m × 0.25 mm).
- Spiking Experiments : Add reference standards (e.g., 0.05% diisopropyl ether) to validate detection limits (LOQ: 0.01%) .
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in complex reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-31G(d) level to model sulfonamide group reactivity.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMF) to predict hydrolysis pathways.
- Docking Studies (AutoDock Vina) : Predict binding poses with target enzymes (e.g., grid box centered on active site) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
